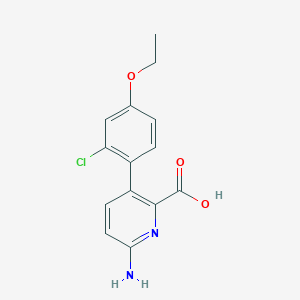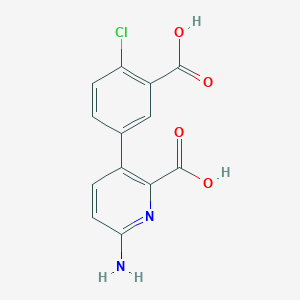
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carboxy-4-chlorophenyl)nicotinic acid (4-CCPA) is a naturally-occurring compound found in plants and animals, and is also produced synthetically in the laboratory. It is a derivative of nicotinic acid, and is an important building block for a variety of biochemical pathways. 4-CCPA is used in a wide range of applications, including scientific research, drug development, and biotechnology.
Wissenschaftliche Forschungsanwendungen
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has a wide range of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biochemicals. It is also used in the synthesis of a variety of polymers, including polyamides, polyesters, and polycarbonates. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% is used in the synthesis of a variety of dyes and pigments, and it is used as a reagent in the synthesis of a variety of small molecules, including organic acids, amines, and alcohols.
Wirkmechanismus
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% acts as a reversible inhibitor of enzymes involved in the synthesis of nucleic acids, proteins, and lipids. It is also believed that 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may act as an agonist or antagonist of certain G-protein coupled receptors, which may be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, proteins, and lipids. It has also been shown to inhibit the activity of certain G-protein coupled receptors, which may be involved in the regulation of cell signaling pathways. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has been shown to have antioxidant and anti-inflammatory properties, and it has been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% in laboratory experiments is its versatility. It can be used in a wide range of applications, including the synthesis of a variety of compounds, the synthesis of a variety of polymers, and the synthesis of a variety of small molecules. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% has a wide range of biochemical and physiological effects, which makes it an ideal reagent for a variety of scientific research applications. However, the main limitation of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% is its potential toxicity. It is important to use 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% in a well-ventilated area, and to use proper safety precautions when handling it.
Zukünftige Richtungen
For the use of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% include its use in the development of new drugs and therapies. It is possible that 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may be used to develop drugs that target specific enzymes and G-protein coupled receptors involved in the regulation of cell signaling pathways. In addition, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may be used to develop new polymers, dyes, and pigments, and to develop new small molecules with specific biochemical and physiological effects. Finally, 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% may be used to develop new methods of synthesis, which may lead to more efficient and cost-effective production of a variety of compounds.
Synthesemethoden
4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% can be synthesized in the laboratory via a variety of methods. The most common method is a multi-step process involving the reaction of 4-chlorobenzaldehyde with nicotinic acid in the presence of a catalytic amount of pyridine. This reaction produces a mixture of 4-(3-Carboxy-4-chlorophenyl)nicotinic acid, 95% and 4-chlorobenzylidene-nicotinic acid, which can be separated by thin-layer chromatography. Other methods of synthesis include the reaction of 4-chlorobenzaldehyde with nicotinic acid in the presence of a catalytic amount of trifluoroacetic acid, or the reaction of 4-chlorobenzaldehyde with nicotinic acid in the presence of a catalytic amount of aluminum chloride.
Eigenschaften
IUPAC Name |
4-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-11-2-1-7(5-9(11)12(16)17)8-3-4-15-6-10(8)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIORQLVKHRWVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692735 |
Source


|
| Record name | 4-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-63-7 |
Source


|
| Record name | 4-(3-Carboxy-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)
